4-(methylsulfanyl)-N-[2-(phenylacetyl)phenyl]benzenesulfonamide
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Overview
Description
4-(METHYLSULFANYL)-N-[2-(2-PHENYLACETYL)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a sulfonamide group, a phenylacetyl group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(METHYLSULFANYL)-N-[2-(2-PHENYLACETYL)PHENYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Phenylacetyl Intermediate: The phenylacetyl group is introduced through a Friedel-Crafts acylation reaction, where benzene reacts with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is added via a nucleophilic substitution reaction, where a suitable methylsulfanyl donor reacts with the intermediate compound.
Formation of the Sulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(METHYLSULFANYL)-N-[2-(2-PHENYLACETYL)PHENYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonamide group, using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfonamide derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(METHYLSULFANYL)-N-[2-(2-PHENYLACETYL)PHENYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(METHYLSULFANYL)-N-[2-(2-PHENYLACETYL)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The phenylacetyl and methylsulfanyl groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(METHYLSULFANYL)-4-{[4-(METHYLSULFANYL)PHENYL]SULFANYL}BENZENE
- [(4Z)-5-(Methylsulfanyl)-4-penten-2-yn-1-yl]benzene
- 1-(Methylsulfanyl)-4-(phenylethynyl)benzene
Uniqueness
4-(METHYLSULFANYL)-N-[2-(2-PHENYLACETYL)PHENYL]BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonamide and phenylacetyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H19NO3S2 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
4-methylsulfanyl-N-[2-(2-phenylacetyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H19NO3S2/c1-26-17-11-13-18(14-12-17)27(24,25)22-20-10-6-5-9-19(20)21(23)15-16-7-3-2-4-8-16/h2-14,22H,15H2,1H3 |
InChI Key |
XTDOROXYCFYESW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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